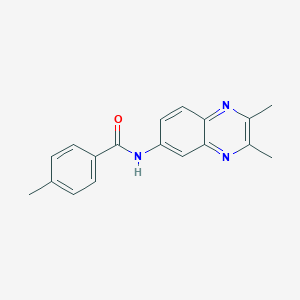

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mecanismo De Acción

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide binds to the ligand-binding domain of the AMPA receptor, specifically to the GluA2 subunit, and blocks the ion channel pore. This prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, leading to the inhibition of synaptic transmission. The selectivity of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide for GluA2-containing AMPA receptors is due to the unique structural features of the GluA2 subunit, which has a Q/R site that undergoes RNA editing to replace a glutamine residue with an arginine residue. This arginine residue confers a high affinity for N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide and prevents its binding to other AMPA receptor subunits.

Biochemical and Physiological Effects

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the brain region studied. In general, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide inhibits the excitatory synaptic transmission mediated by AMPA receptors, leading to a decrease in the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) and the suppression of evoked excitatory postsynaptic potentials (EPSPs). N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can also induce long-term depression (LTD) of synaptic transmission, a form of synaptic plasticity that is thought to underlie learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to block both basal and evoked synaptic transmission, and its well-established pharmacological profile. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects on other ion channels or receptors, and its potential toxicity at high concentrations or prolonged exposure.

Direcciones Futuras

There are several future directions for the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in scientific research. One direction is to investigate the role of AMPA receptors in different brain regions and cell types, and how their dysfunction contributes to various neurological and psychiatric disorders. Another direction is to develop more selective and potent AMPA receptor antagonists that can distinguish between different AMPA receptor subunits and splice variants. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in combination with other pharmacological or genetic tools can help to dissect the complex interactions between different glutamate receptors and their downstream signaling pathways.

Métodos De Síntesis

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide involves several steps, starting from the condensation of 2,3-dimethylaniline and 4-methylbenzoyl chloride to form the intermediate 4-methyl-N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to yield N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide. The overall yield of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide is around 30%, and the purity can be further improved through recrystallization.

Aplicaciones Científicas De Investigación

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can selectively block the AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors, such as NMDA and kainate receptors. This allows researchers to dissect the specific contribution of AMPA receptors in various cellular and behavioral processes.

Propiedades

Nombre del producto |

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide |

|---|---|

Fórmula molecular |

C18H17N3O |

Peso molecular |

291.3 g/mol |

Nombre IUPAC |

N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzamide |

InChI |

InChI=1S/C18H17N3O/c1-11-4-6-14(7-5-11)18(22)21-15-8-9-16-17(10-15)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |

Clave InChI |

MQVGHIVNMQPXDP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC(=C(N=C3C=C2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B300065.png)

![Methyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B300070.png)

![5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300073.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B300074.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300075.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B300076.png)

![5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B300078.png)

![5-bromo-N-[2-(2,3-dichlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B300080.png)

![4-chloro-2,5-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B300083.png)

![N-(4-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B300084.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B300086.png)